1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H23N3OS and its molecular weight is 317.45. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Anticonvulsant Activity
A study on the synthesis of urea derivatives, including those with dimethylamino and thiophenyl groups, explored their anticonvulsant activities. These compounds were evaluated using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. Some derivatives showed significant effectiveness as anticonvulsant agents, supported by molecular docking studies to justify the pharmacological results. This indicates the potential of such compounds in developing new anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Complexation-induced Unfolding of Heterocyclic Ureas
Research into heterocyclic ureas, including those involving dimethylamino functionalities, revealed their ability to unfold and form multiply hydrogen-bonded complexes. This process is significant for understanding the behavior of such compounds in biological systems and could be utilized in the design of self-assembling materials and the study of protein folding mimics (Corbin et al., 2001).
Hydrogen Bonding and Structural Studies
The structural analysis of substituted ureas, focusing on their hydrogen bonding characteristics, has provided insights into their potential applications in material sciences and drug design. Understanding the intermolecular interactions of these compounds can lead to advancements in the synthesis of novel materials and pharmaceuticals (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).
Anticancer and Enzyme Inhibition Activities
Urea derivatives have shown promise in anticancer research, with certain compounds demonstrating significant antiproliferative effects on various cancer cell lines. This highlights the potential for urea-based compounds in therapeutic applications targeting cancer (Feng et al., 2020).
Antioxidant and Enzyme Inhibitory Properties
Novel ureas derived from phenethylamines were studied for their inhibitory activities against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), as well as for their antioxidant properties. These findings suggest the potential use of such compounds in treating diseases related to oxidative stress and enzyme dysregulation (Aksu et al., 2016).
Properties
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]propyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-20(2)15-9-7-14(8-10-15)5-3-11-18-17(21)19-13-16-6-4-12-22-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONQPOJNKCGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.